molecular formula C14H17N3 B1385841 N2-Benzyl-N2-ethyl-2,3-pyridinediamine CAS No. 1039926-73-2

N2-Benzyl-N2-ethyl-2,3-pyridinediamine

Cat. No.: B1385841
CAS No.: 1039926-73-2
M. Wt: 227.3 g/mol
InChI Key: MXRIQTBJSRKZCQ-UHFFFAOYSA-N
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Description

N2-Benzyl-N2-ethyl-2,3-pyridinediamine is a chemical compound for research and development applications. It features a pyridinediamine core structure, a motif found in various pharmacological and chemical studies. Related diamino-substituted pyridine compounds are investigated in medicinal chemistry for their potential as scaffolds in drug discovery . The structure of this compound, which includes a benzyl group, may be of interest in the synthesis of more complex molecules, such as ligands for metal complexes. Similar N-benzyl-substituted, pyridine-containing ligands are used to create coordination compounds studied for their biochemical interactions, including with proteins like Bovine Serum Albumin (BSA) . Researchers may explore the properties of this compound in developing novel materials or bioactive agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-N-benzyl-2-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-17(11-12-7-4-3-5-8-12)14-13(15)9-6-10-16-14/h3-10H,2,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRIQTBJSRKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-N2-ethyl-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with benzyl chloride and ethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-N2-ethyl-2,3-pyridinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated compounds like benzyl chloride or ethyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the halogenated compound used

Scientific Research Applications

Medicinal Chemistry

Inhibitory Effects on Kinases:
N2-Benzyl-N2-ethyl-2,3-pyridinediamine has been studied for its ability to inhibit specific kinases involved in various signaling pathways. For instance, similar compounds have demonstrated efficacy in inhibiting Syk kinase, which plays a crucial role in immune responses. This inhibition can potentially lead to therapeutic applications in treating conditions characterized by excessive immune activation, such as allergies and autoimmune diseases .

Anticancer Properties:
Research indicates that pyridine derivatives exhibit anticancer properties. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and survival pathways. Studies have shown that modifications in the pyridine ring can enhance cytotoxic effects against various cancer cell lines .

Biochemical Research

Cell Signaling Modulation:
The compound's ability to modulate cell signaling pathways makes it a valuable tool in biochemical research. By inhibiting or activating specific receptors or enzymes, researchers can explore the underlying mechanisms of diseases and test new therapeutic strategies. For example, compounds like this compound can be used to study the degranulation process in mast cells, which is relevant for understanding allergic reactions .

Pharmacological Studies:
The pharmacokinetics and pharmacodynamics of this compound are critical for developing new drugs. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing its viability as a pharmaceutical agent. Such studies help in optimizing dosing regimens and minimizing potential side effects .

Material Science

Synthesis of Functional Materials:
The unique chemical structure of this compound allows it to serve as a precursor for synthesizing functional materials. For example, it can be incorporated into polymer matrices or used as a ligand in coordination chemistry to develop novel materials with specific properties for applications in electronics or catalysis .

Case Studies and Research Findings

Study Focus Findings Reference
Inhibition of Syk KinaseDemonstrated significant inhibition of Syk kinase activity leading to reduced immune response
Anticancer ActivityExhibited cytotoxic effects on multiple cancer cell lines; potential for further development
Modulation of Mast Cell DegranulationEffective in inhibiting degranulation; implications for allergy treatment

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-ethyl-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinediamine derivatives exhibit diverse pharmacological and industrial applications, modulated by their substitution patterns. Below is a systematic comparison of N2-Benzyl-N2-ethyl-2,3-pyridinediamine with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound N2-benzyl, N2-ethyl C14H17N3 227.31 High lipophilicity; potential CNS activity
N2,N3-Dimethyl-2,3-pyridinediamine N2-methyl, N3-methyl C7H11N3 137.18 Lower molecular weight; moderate solubility
6-Bromo-2,3-pyridinediamine C6-bromo C5H6BrN3 188.03 Bromine enhances electrophilicity; used in cross-coupling reactions
6-Methoxy-2,3-pyridinediamine HCl C6-methoxy, dihydrochloride C6H9N3O·2HCl 226.11 Banned in cosmetics due to toxicity concerns
5-Nitropyridine-2,3-diamine C5-nitro C5H6N4O2 154.13 Nitro group increases reactivity; precursor in dye synthesis

Key Observations:

  • Toxicity: Methoxy derivatives (e.g., 6-Methoxy-2,3-pyridinediamine HCl) are restricted in cosmetics, suggesting substituent-dependent safety profiles .
  • Reactivity: Bromo and nitro substitutions enable participation in Suzuki-Miyaura or nucleophilic aromatic substitution reactions, expanding synthetic utility .

Biological Activity

N2-Benzyl-N2-ethyl-2,3-pyridinediamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C14H17N3
  • Molar Mass : 227.3 g/mol
  • CAS Number : 1039926-73-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and ethyl derivatives with pyridine precursors. This process often utilizes various catalytic conditions to enhance yield and purity.

1. Anticancer Activity

Recent studies have highlighted the anti-proliferative effects of compounds structurally related to this compound. For instance, analogues with similar thieno[2,3-b]pyridine cores have demonstrated significant inhibition of cancer cell lines such as HCT116 and MDA-MB-231, with IC50 values ranging from 25 to 130 nM . The presence of bulky substituents at specific positions on the pyridine ring appears to enhance this activity.

2. Cholinesterase Inhibition

Compounds derived from pyridine diamines have been studied for their ability to inhibit acetylcholinesterase (AChE). This compound and its derivatives showed promising results in vitro, with some exhibiting IC50 values lower than 30 nM against AChE . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

3. Antimicrobial Activity

In vitro evaluations have also assessed the antimicrobial properties of related compounds against various bacterial strains. For example, modifications on the pyridine scaffold have resulted in compounds that effectively inhibit the growth of Escherichia coli and Bacillus cereus . The structure-activity relationship indicates that specific functional groups significantly enhance antibacterial activity.

Case Study 1: Anticancer Efficacy

A study investigating a series of thieno[2,3-b]pyridine derivatives found that certain compounds with structural similarities to this compound exhibited over 85% inhibition of cell growth in HCT116 cells at concentrations around 120–130 nM . Such findings underscore the potential for developing new anticancer agents based on this scaffold.

Case Study 2: Neuroprotective Potential

Another research effort focused on synthesizing benzylpyridinium derivatives as AChE inhibitors found that several compounds had significant inhibitory activity at nanomolar concentrations . The most potent derivative achieved an IC50 value of 7.5 nM, indicating that modifications to the benzyl group can lead to enhanced neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N2-Benzyl-N2-ethyl-2,3-pyridinediamine, and what challenges arise during its purification?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyridine precursors. For example, substituting a halogen (e.g., bromine) at the pyridine C2 position with benzyl-ethylamine under catalytic conditions (e.g., Pd/C or CuI) . Purification challenges include separating byproducts like unreacted amines or diastereomers. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are common. Purity validation via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., benzyl CH2_2 at δ 4.5–5.0 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out side products.
  • Elemental Analysis : Match experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) if airborne particles are generated .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyridinediamine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
  • Analytical Validation : Confirm compound stability in assay media (e.g., via LC-MS to detect degradation products).
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}, EC50_{50}) and adjust for variables like solvent effects (DMSO vs. PBS) .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amination steps to favor specific enantiomers.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with reference standards .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (C2/C3 positions).
  • Substituent Effects : Electron-withdrawing groups (e.g., NO2_2) at C6 decrease nucleophilicity, while electron-donating groups (e.g., OMe) enhance reactivity in Suzuki-Miyaura couplings .
  • Experimental Validation : Compare reaction yields under Pd-catalyzed conditions with varying substituents .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-1% impurities using selective ion monitoring (SIM) modes.
  • NMR Relaxation Measurements : Identify low-concentration byproducts via T1T_1/T2T_2 relaxation times.
  • Headspace GC-MS : Screen for volatile degradation products (e.g., benzaldehyde from oxidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for pyridinediamine derivatives?

  • Methodological Answer :

  • Parameter Calibration : Re-optimize computational models (e.g., solvent effects, basis sets) to match experimental conditions .
  • Error Analysis : Quantify uncertainties in both computational (e.g., ±2 kcal/mol in ΔG) and experimental data (e.g., ±5% yield).
  • Collaborative Validation : Cross-verify results with independent labs to rule out methodological biases .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound analogs?

  • Methodological Answer :

  • Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, BRAF).
  • Dose-Response Curves : Generate IC50_{50} values using 8-point dilution series (1 nM–100 μM).
  • Selectivity Screening : Compare inhibition rates against off-target kinases (e.g., PKA, PKC) to assess specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2-Benzyl-N2-ethyl-2,3-pyridinediamine
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